Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Overview
Description
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- is a complex organic molecule notable for its potential in medicinal and industrial applications. This compound is characterized by its intricate structure, combining furo[3,4-b]pyridinone with a diethylamino group and a hexyloxy-substituted phenyl ring. The presence of an indole moiety adds further complexity and functional possibilities to its chemical profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- typically involves multi-step organic synthesis. Key reactions may include:
Formation of the Furo[3,4-b]pyridinone Core: : This step often involves the cyclization of a suitable precursor, usually under basic or acidic conditions, depending on the desired pathway.
Introduction of the Diethylamino Group: : This step may involve nucleophilic substitution reactions using diethylamine as the nucleophile.
Hexyloxy-Phenyl Addition: : This step typically involves etherification reactions under basic conditions to attach the hexyloxy group to the phenyl ring.
Indole Derivatization: : This step may involve complex coupling reactions to incorporate the indole moiety into the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis processes, focusing on optimizing yields and purity. This includes:
Batch Reactors: : Using large-scale batch reactors to control reaction conditions precisely.
Continuous Flow Reactors: : For more efficient and scalable synthesis, continuous flow reactors could be employed.
Purification Techniques: : Implementing chromatography or crystallization techniques to ensure the product's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the indole and phenyl rings, forming various oxidized derivatives.
Reduction: : Reduction reactions can modify the carbonyl group in the furo[3,4-b]pyridinone core, potentially leading to alcohol or alkane derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Acidic or basic catalysts to facilitate substitution reactions.
Major Products
Oxidized Compounds: : Products formed by adding oxygen-containing groups.
Reduced Compounds: : Products formed by reducing the carbonyl group.
Substituted Compounds: : Various derivatives formed by introducing new functional groups.
Scientific Research Applications
Chemistry
The compound is of interest for its synthetic utility in developing new materials and complex organic molecules. Its unique structure allows for versatile reactions and derivatizations.
Biology
In biological research, this compound could serve as a potential lead compound in drug discovery, targeting specific enzymes or receptors due to its multifunctional groups.
Medicine
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
Molecular Targets
The compound's mechanism of action could involve interacting with specific proteins or enzymes, leading to alterations in cellular pathways. Potential targets may include kinase enzymes or receptors involved in signaling pathways.
Pathways Involved
Interaction with these targets may lead to downstream effects in cellular signaling pathways, potentially altering cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-b]pyridin-5(7H)-one: : Similar core structure but lacks the diethylamino and hexyloxy phenyl groups.
Indole Derivatives: : Other indole-containing compounds with different substituents.
Phenyl Ethers: : Compounds with similar phenyl-ether linkages but different substituents.
Uniqueness
This compound's uniqueness lies in its combination of multiple functional groups, offering a diverse array of chemical and biological activities that similar compounds might not provide
And that's a whirlwind tour of furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-. Hope this scratches that curiosity itch!
Properties
IUPAC Name |
7-[4-(diethylamino)-2-hexoxyphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O3/c1-6-10-11-14-22-39-30-23-25(36(7-2)8-3)19-20-28(30)34(32-27(33(38)40-34)17-15-21-35-32)31-24(5)37(9-4)29-18-13-12-16-26(29)31/h12-13,15-21,23H,6-11,14,22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYKGVWORCQOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)N(CC)CC)C2(C3=C(C=CC=N3)C(=O)O2)C4=C(N(C5=CC=CC=C54)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30888777 | |
Record name | Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98660-18-5 | |
Record name | 7-[4-(Diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98660-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo(3,4-b)pyridin-5(7H)-one, 7-(4-(diethylamino)-2-(hexyloxy)phenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098660185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30888777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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